molecular formula C22H23N3O4S B2699711 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941947-47-3

3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2699711
CAS No.: 941947-47-3
M. Wt: 425.5
InChI Key: FASTVIVQTQRZEL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring can be constructed via a cyclization reaction.

    Attachment of the Benzamide Core: The thiazole intermediate is then reacted with 3,5-dimethoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Aminoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Boron tribromide (BBr3) for demethylation followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for various receptors can be explored to understand its biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the thiazole ring and aminoethyl group, making it less complex and potentially less versatile in its applications.

    Thiazole-2-ylbenzamide: Similar core structure but without the methoxy groups, which may affect its chemical reactivity and biological activity.

    N-(4-(2-Oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide: Similar structure but without the methoxy groups, which could influence its solubility and interaction with biological targets.

Uniqueness

3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiazole ring with an aminoethyl group

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)11-17-13-30-22(24-17)25-21(27)16-9-18(28-2)12-19(10-16)29-3/h4-10,12-14H,11H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASTVIVQTQRZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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